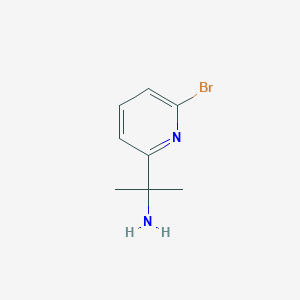![molecular formula C8H11BrN2O B1527801 2-[(5-Bromo-3-methyl-2-pyridinyl)amino]-1-ethanol CAS No. 1219982-77-0](/img/structure/B1527801.png)
2-[(5-Bromo-3-methyl-2-pyridinyl)amino]-1-ethanol
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of a compound is determined by the arrangement of atoms within the molecule and the bonds that hold these atoms together. The InChI code for a similar compound, “3-[(5-Bromo-4-methyl-2-pyridinyl)amino]-1-propanol”, is "1S/C9H13BrN2O/c1-7-5-9(11-3-2-4-13)12-6-8(7)10/h5-6,13H,2-4H2,1H3,(H,11,12)" . This provides a standardized representation of the molecule’s structure.
Applications De Recherche Scientifique
Synthesis of Intermediate Compounds
Researchers have explored the synthesis of complex molecular structures utilizing compounds similar to 2-[(5-Bromo-3-methyl-2-pyridinyl)amino]-1-ethanol. For instance, a study detailed the synthesis of a common intermediate for the lactone–pyrrolidinone ring systems found in oxazolomycin A and neooxazolomycin, showcasing the compound's utility in creating bioactive molecules (Bennett, Prodger, & Pattenden, 2007).
Heterocycles Synthesis
Another area of application includes the synthesis of new pyrido[4',3':4,5]thieno[2,3-d]pyrimidines and related heterocycles. This demonstrates the compound's role in heterocyclic chemistry for developing novel compounds with potential pharmacological properties (El-Kashef, Farghaly, Al-Hazmi, Terme, & Vanelle, 2010).
Development of Copper(II) Complexes
Research has also been conducted on the synthesis of Cu(II) complexes using Schiff base ligands derived from unsymmetrical tripodal amines, where structures related to this compound play a crucial role. These studies contribute to the field of coordination chemistry and the exploration of metal complexes for various applications (Keypour, Shayesteh, Salehzadeh, Dhers, Maleki, Ünver, & Dilek, 2015).
Protective Group in Polymer Chemistry
Moreover, 2-(Pyridin-2-yl)ethanol has been identified as an effective protecting group for carboxylic acids, illustrating the compound's utility in polymer chemistry. This application is significant for the synthesis and modification of polymers, highlighting the versatility of related compounds in material science (Elladiou & Patrickios, 2012).
Mécanisme D'action
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-[(5-Bromo-3-methyl-2-pyridinyl)amino]-1-ethanol . These factors could include the pH of the environment, the presence of other compounds, and the temperature. For example, certain conditions may enhance or inhibit the compound’s interaction with its targets, thereby influencing its overall effect.
Propriétés
IUPAC Name |
2-[(5-bromo-3-methylpyridin-2-yl)amino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O/c1-6-4-7(9)5-11-8(6)10-2-3-12/h4-5,12H,2-3H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMNMRONWZSZONX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1NCCO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201247520 | |
| Record name | 2-[(5-Bromo-3-methyl-2-pyridinyl)amino]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201247520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219982-77-0 | |
| Record name | 2-[(5-Bromo-3-methyl-2-pyridinyl)amino]ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219982-77-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(5-Bromo-3-methyl-2-pyridinyl)amino]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201247520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![4,8-Bis(octyloxy)benzo[1,2-b:4,5-b']dithiophene](/img/structure/B1527736.png)
![5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1527738.png)

